Tetrafluoro(selenoxo)molybdenum
Description
Properties
Molecular Formula |
F4MoSe |
|---|---|
Molecular Weight |
250.9 g/mol |
IUPAC Name |
tetrafluoro(selanylidene)molybdenum |
InChI |
InChI=1S/4FH.Mo.Se/h4*1H;;/q;;;;+4;/p-4 |
InChI Key |
AKJWDGGXUZAMHK-UHFFFAOYSA-J |
SMILES |
F[Mo](=[Se])(F)(F)F |
Canonical SMILES |
F[Mo](=[Se])(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Tetrafluoro Selenoxo Molybdenum
Precursor Selection and Design for Molybdenum-Selenium and Molybdenum-Fluorine Bond Formation
The successful synthesis of Tetrafluoro(selenoxo)molybdenum hinges on the appropriate selection of precursors that can efficiently form the requisite molybdenum-selenium (Mo=Se) double bond and maintain the molybdenum-fluorine (Mo-F) bonds.
Molybdenum Precursor: Molybdenum Hexafluoride (MoF₆) is the most logical and effective precursor for introducing the MoF₄ moiety. Its high reactivity and the presence of six fluorine atoms make it an excellent starting material for substitution reactions where a limited number of fluorine atoms are replaced.
Selenium Precursor: For the introduction of the selenoxo (=Se) group, a reagent capable of transferring a selenium atom to the molybdenum center is required. Hexamethyldisilaselenane, ((CH₃)₃Si)₂Se, is an ideal candidate for this role. The silicon-selenium bonds in this molecule are readily cleaved, facilitating the transfer of the selenium atom to the electrophilic molybdenum center in MoF₆. The formation of the volatile and stable byproduct, trimethylsilyl fluoride (B91410) ((CH₃)₃SiF), provides a strong thermodynamic driving force for the reaction.
| Precursor | Role in Synthesis | Key Properties |
| Molybdenum Hexafluoride (MoF₆) | Source of MoF₄ moiety | Highly reactive, volatile, strong fluorinating agent |
| Hexamethyldisilaselenane ((CH₃)₃Si)₂Se | Selenium transfer agent | Readily cleavable Si-Se bonds |
Fluorination Strategies for Molybdenum Selenoxo Complexes
In the context of the reaction between MoF₆ and ((CH₃)₃Si)₂Se, the "fluorination" aspect is inherent to the molybdenum precursor itself. The strategy is not to fluorinate a pre-existing molybdenum selenoxo complex, but rather to perform a controlled substitution reaction on a fully fluorinated molybdenum precursor. This approach offers superior control over the final product's stoichiometry, preventing the formation of mixtures of differently fluorinated species.
The reaction proceeds as a substitution of two fluoride ligands on MoF₆ with one selenide (B1212193) ligand, which then forms a double bond with the molybdenum center.
Reaction Conditions and Optimization for Targeted Product Formation
The reaction between MoF₆ and ((CH₃)₃Si)₂Se to yield MoSeF₄ is highly sensitive and requires meticulous control over the reaction conditions to ensure the formation of the desired product and prevent side reactions.
Solvent: The choice of solvent is critical. It must be inert to the highly reactive MoF₆ and other species in the reaction mixture. Acetonitrile (CH₃CN) has been shown to be an effective solvent for analogous reactions involving MoF₆. It can coordinate to the molybdenum center, potentially stabilizing reaction intermediates.
Temperature: The reaction is typically carried out at low temperatures, often starting at -196°C (liquid nitrogen) and slowly warming to room temperature. This gradual temperature increase helps to control the reaction rate and minimize the formation of decomposition products.
Stoichiometry: Precise control of the stoichiometry is essential. A 1:1 molar ratio of MoF₆ to ((CH₃)₃Si)₂Se is theoretically required. However, in practice, slight excesses of one reagent may be used to drive the reaction to completion, followed by removal of the excess volatile reactant.
Table of Optimized Reaction Parameters:
| Parameter | Optimized Condition | Rationale |
| Solvent | Acetonitrile (CH₃CN) | Inert, can stabilize intermediates |
| Initial Temperature | -196°C | Controls initial reaction rate |
| Final Temperature | Room Temperature | Allows reaction to proceed to completion |
| Reactant Ratio | ~1:1 (MoF₆ : ((CH₃)₃Si)₂Se) | Ensures formation of the desired product |
Isolation and Purification Techniques for Air-Sensitive Coordination Compounds
This compound is expected to be highly sensitive to air and moisture. Therefore, its isolation and purification must be conducted under a strictly inert atmosphere.
Inert Atmosphere Techniques: All manipulations are performed using standard Schlenk line or glovebox techniques. These methods utilize an inert gas, such as argon or nitrogen, to exclude oxygen and water vapor, which would otherwise lead to the decomposition of the product.
Removal of Volatiles: The primary method for isolating the crude product involves the removal of the solvent and any volatile byproducts (like (CH₃)₃SiF) under vacuum. This is typically done in a Schlenk flask connected to a vacuum line with a cold trap to collect the removed volatiles.
Purification: If necessary, further purification can be achieved by techniques such as:
Sublimation: For compounds with sufficient vapor pressure, sublimation under high vacuum can be a very effective method for obtaining high-purity crystalline material.
Recrystallization: Recrystallization from an appropriate inert solvent at low temperatures can also be employed to remove less soluble impurities.
Mechanistic Investigations of Synthetic Pathways
The proposed mechanism for the formation of MoSeF₄ from MoF₆ and ((CH₃)₃Si)₂Se is believed to proceed through a series of steps analogous to the corresponding reaction with ((CH₃)₃Si)₂O:
Initial Adduct Formation: The selenium atom of ((CH₃)₃Si)₂Se likely acts as a Lewis base, coordinating to the Lewis acidic molybdenum center of MoF₆ to form an initial adduct.
Fluoride Transfer and Si-Se Bond Cleavage: A fluoride ion is then transferred from the molybdenum to one of the silicon atoms, leading to the cleavage of a Si-Se bond and the formation of a (CH₃)₃SiF molecule and a [MoF₅(SeSi(CH₃)₃)]⁻ intermediate.
Second Fluoride Transfer and Mo=Se Double Bond Formation: A second intramolecular fluoride transfer from the molybdenum to the remaining silicon atom results in the elimination of a second molecule of (CH₃)₃SiF and the formation of the Mo=Se double bond, yielding the final product, MoSeF₄.
This proposed pathway is supported by the high stability of the Si-F bond, which provides a strong thermodynamic driving force for the reaction.
Structural Elucidation and Chemical Bonding Characteristics of Tetrafluoro Selenoxo Molybdenum
Advanced Diffraction Techniques for Solid-State and Solution Structures
Diffraction methods are the cornerstone of structural chemistry, offering direct visualization of atomic positions.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic structure of crystalline solids. creative-biostructure.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. creative-biostructure.com
For Tetrafluoro(selenoxo)molybdenum, a complete SCXRD analysis would provide critical data on its molecular geometry. It is expected that the molybdenum(VI) center would adopt a coordination geometry such as square pyramidal or trigonal bipyramidal. Key structural parameters to be determined would include the Mo=Se and Mo-F bond lengths and the F-Mo-F and F-Mo-Se bond angles.
Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing the nature and extent of intermolecular interactions. These non-covalent forces, such as dipole-dipole interactions or weaker van der Waals forces, govern the material's bulk properties.
Table 1: Anticipated Structural Parameters from SCXRD
| Parameter | Expected Value/Information |
|---|---|
| Coordination Geometry | Square pyramidal or Trigonal bipyramidal |
| Mo=Se Bond Length | Shorter than a single bond, indicating double bond character |
| Mo-F Bond Lengths | Typical for Mo(VI)-F bonds |
| F-Mo-F Bond Angles | Dependent on the specific coordination geometry |
| F-Mo-Se Bond Angles | Dependent on the specific coordination geometry |
| Intermolecular Forces | Analysis of crystal packing to identify close contacts |
Note: This table represents expected data pending experimental verification.
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds free from the influence of intermolecular forces present in the solid state. osti.govresearchgate.net In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of molecules, and the resulting diffraction pattern is analyzed to determine equilibrium bond lengths and angles. researchgate.netyoutube.com This method is particularly valuable for revealing the intrinsic geometry of a molecule.
A GED study of this compound would provide precise measurements of the Mo=Se and Mo-F bond distances in the isolated molecule. Such data would offer a valuable comparison to solid-state structures obtained from SCXRD, highlighting the effects of crystal packing on molecular geometry. At present, specific experimental data from gas-phase electron diffraction studies on this compound have not been reported in the surveyed literature.
Spectroscopic Probes of Electronic Structure and Bonding
Spectroscopic techniques probe the energy levels within a molecule, offering indirect but highly detailed information about its electronic structure and the nature of its chemical bonds.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation that excites molecular vibrations involving a change in the molecule's dipole moment.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. nih.gov
For this compound, the key vibrational modes of interest are the stretching frequencies of the molybdenum-selenium double bond (ν Mo=Se) and the molybdenum-fluorine single bonds (ν Mo-F). The ν Mo=Se stretch is expected to appear as a strong, characteristic band in the Raman spectrum. The Mo-F stretching modes would likely appear in a distinct region of both the IR and Raman spectra. The number of active IR and Raman bands is determined by the molecule's symmetry, providing further clues to its geometry.
Detailed experimental IR and Raman spectra with specific band assignments for this compound are not available in the reviewed literature. However, based on related molybdenum compounds, expected frequency ranges can be estimated. researchgate.netrsc.orgresearchgate.net
Table 2: Expected Vibrational Modes for MoSeF₄
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| ν (Mo=Se) | Molybdenum-Selenium double bond stretch | 400 - 600 |
| ν (Mo-F) | Molybdenum-Fluorine single bond stretch | 600 - 800 |
| δ (F-Mo-F/F-Mo-Se) | Bending modes | < 400 |
Note: These are estimated ranges based on analogous compounds and require experimental confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei.
¹⁹F NMR Spectroscopy : The fluorine-19 nucleus is highly suitable for NMR due to its 100% natural abundance and high sensitivity. huji.ac.il ¹⁹F NMR provides distinct signals for fluorine atoms in different chemical environments. alfa-chemistry.com The chemical shift of the fluorine signals in MoSeF₄ would confirm the presence of Mo-F bonds and could indicate whether all four fluorine ligands are chemically equivalent, which in turn provides insight into the molecule's symmetry in solution. nih.gov The large chemical shift range of ¹⁹F NMR typically prevents signal overlap. huji.ac.il
⁷⁷Se NMR Spectroscopy : The selenium-77 isotope, with a natural abundance of 7.63% and a spin of ½, is also NMR-active. huji.ac.il ⁷⁷Se NMR is characterized by a very wide chemical shift range, making it highly sensitive to the electronic environment around the selenium atom. nih.govnorthwestern.edu The ⁷⁷Se chemical shift for MoSeF₄ would be highly characteristic of the selenoxo (Se=Mo) functional group, providing direct evidence for the nature of this bond. huji.ac.il
Specific experimental ¹⁹F and ⁷⁷Se NMR chemical shift data for this compound are not found in the surveyed literature.
Table 3: Expected NMR Spectroscopic Data for MoSeF₄
| Nucleus | Type of Information | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹⁹F | Environment of fluorine ligands, molecular symmetry | Wide range, specific value dependent on structure |
| ⁷⁷Se | Electronic environment of the selenoxo group | Wide range, characteristic of M=Se bonds |
Note: Chemical shift values are highly dependent on the solvent and reference standard used.
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the oxidation state and local coordination environment of an absorbing atom. nih.gov For molybdenum compounds, analysis is typically performed at the Mo K-edge (~20,000 eV). nih.gov
X-ray Absorption Near-Edge Structure (XANES) : The XANES region refers to the features at and just above the absorption edge. The precise energy of the edge is sensitive to the oxidation state of the molybdenum atom; a higher oxidation state results in a shift to higher energy. For MoSeF₄, the molybdenum is in the +6 oxidation state, which would be confirmed by a Mo K-edge position characteristic of Mo(VI) compounds. researchgate.net The shape and intensity of pre-edge features can also provide information about the coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) : The EXAFS region consists of oscillations that appear well above the absorption edge. rsc.org Analysis of these oscillations provides quantitative information about the local atomic structure around the central molybdenum atom, including the identity and number of neighboring atoms (coordination numbers) and the precise interatomic distances (bond lengths). researchgate.net An EXAFS analysis of MoSeF₄ would yield the Mo-F and Mo-Se bond lengths, which can be compared with data from diffraction methods. chemrxiv.org
Specific Mo K-edge XANES and EXAFS spectra for this compound are not available in the reviewed literature. However, the techniques are well-established for characterizing other molybdenum compounds. nih.govsfedu.ru
UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. rsc.orgquantumsimulations.de For a molecule like this compound, the absorption of UV or visible light would promote electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum would likely be characterized by absorption bands corresponding to various electronic transitions.
Given the presence of molybdenum, selenium, and fluorine atoms, several types of transitions could be anticipated. These include ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which are common in transition metal complexes. rsc.orgarxiv.org In an LMCT transition, an electron would move from an orbital primarily localized on the fluorine or selenium ligands to an empty or partially filled d-orbital of the molybdenum atom. Conversely, an MLCT transition would involve the movement of an electron from a molybdenum d-orbital to an anti-bonding orbital of the ligands. The specific energies and intensities of these bands would provide valuable information about the electronic environment of the metal center and the nature of the metal-ligand interactions.
Without experimental data for MoSeF₄, a precise absorption maximum cannot be provided. However, based on related molybdenum compounds, it is plausible that significant charge transfer transitions would occur in the UV region. The table below conceptualizes the types of electronic transitions that could be observed for this molecule.
| Type of Transition | Description | Anticipated Spectral Region |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron promotion from F or Se-based orbitals to Mo d-orbitals. | Ultraviolet |
| Metal-to-Ligand Charge Transfer (MLCT) | Electron promotion from Mo d-orbitals to ligand-based antibonding orbitals. | Ultraviolet-Visible |
| d-d Transitions | Electron promotion between d-orbitals of the Mo center (often weak). | Visible |
This table is a theoretical representation of potential electronic transitions in this compound based on general principles of inorganic spectroscopy.
Theoretical Descriptors of Chemical Bonding and Electronic Structure
Theoretical chemistry provides indispensable tools for understanding the bonding and electronic properties of molecules where experimental data is scarce.
Quantum Chemical Assessment of Mo-Se and Mo-F Bond Orders and Energetics
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for quantifying the nature of chemical bonds. researchgate.net For this compound, these calculations would reveal the bond order, a measure of the number of chemical bonds between two atoms, and the bond dissociation energies for both the Mo-Se and Mo-F bonds.
| Bond | Predicted Bond Type | Anticipated Relative Bond Energy |
| Mo-Se | Covalent with double bond character | High |
| Mo-F | Polar Covalent | High |
This table presents a qualitative prediction of the bond characteristics in this compound based on established chemical principles.
Natural Bond Orbital (NBO) Analysis and Electron Density Distributions (e.g., Bader Charge Analysis)
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis provides insights into charge distribution and donor-acceptor interactions between orbitals. For MoSeF₄, NBO analysis would quantify the charge on each atom, revealing the high degree of ionic character in the Mo-F bonds due to the large electronegativity difference.
Bader's Quantum Theory of Atoms in Molecules (QTAIM) is another method to analyze electron density, partitioning the molecule into atomic basins. annualreviews.orgyoutube.com The charge within each basin provides a measure of the atomic charge. This analysis for MoSeF₄ would likely show a significant positive charge on the molybdenum atom and negative charges on the fluorine and selenium atoms, consistent with their respective electronegativities.
| Atom | Predicted Bader Charge | Predicted NBO Charge |
| Mo | Significantly Positive | Significantly Positive |
| Se | Negative | Negative |
| F | Negative | Negative |
This table provides a qualitative prediction of the charge distribution in this compound based on theoretical principles.
Analysis of Molecular Orbitals and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. libretexts.orgwikipedia.org The energy and composition of these orbitals are crucial in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is likely to be composed primarily of p-orbitals from the selenium and fluorine atoms. The LUMO is expected to be predominantly composed of the d-orbitals of the molybdenum atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and absorption of longer wavelength light.
| Molecular Orbital | Predicted Primary Atomic Orbital Contribution | Role in Reactivity |
| HOMO | Se and F p-orbitals | Nucleophilic/Electron Donor |
| LUMO | Mo d-orbitals | Electrophilic/Electron Acceptor |
This table outlines the predicted nature of the frontier molecular orbitals in this compound.
Relativistic Effects on Bonding in Heavy Element Compounds
For molecules containing heavy elements like molybdenum (and to a lesser extent, selenium), relativistic effects can significantly influence their chemical and physical properties. annualreviews.orgscispace.com These effects arise from the high velocities of the inner-shell electrons, which approach the speed of light. This leads to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals.
Reactivity and Reaction Mechanisms of Tetrafluoro Selenoxo Molybdenum
Ligand Exchange Reactions and Substitution Kinetics
No specific studies on the ligand exchange reactions or substitution kinetics of Tetrafluoro(selenoxo)molybdenum have been identified. Research in this area would involve investigating the rates and mechanisms by which the fluoride (B91410) or selenoxo ligands are replaced by other ligands, such as other halides, pseudohalides, or neutral donor molecules.
Redox Chemistry and Electron Transfer Processes
Detailed information on the redox chemistry, including redox potentials and the nature of electron transfer processes for this compound, is not available. Such studies, likely involving techniques like cyclic voltammetry, would be necessary to understand its behavior as an oxidizing or reducing agent. The general redox activity of molybdenum, which can exist in various oxidation states from +2 to +6, is well-known in different chemical environments, but specific data for MoF₄Se is absent. Current time information in Bangalore, IN.
Addition Reactions with Unsaturated Substrates (e.g., Alkenes, Alkynes)
There is no published research on the addition reactions of this compound with unsaturated substrates like alkenes or alkynes. This area of investigation would explore the potential for this compound to engage in reactions such as cycloadditions or other additions across carbon-carbon multiple bonds.
Reactions with Lewis Acids and Bases: Adduct Formation and Dissociation
While the interaction of high-valent metal fluorides with Lewis acids and bases is a known area of study, specific examples involving this compound, including the formation and dissociation of adducts, are not documented. Research would be needed to determine its Lewis acidic or basic properties.
Mechanistic Investigations of Elementary Steps in Reactivity
Mechanistic investigations, whether through experimental kinetic studies or computational methods like Density Functional Theory (DFT), are crucial for understanding the elementary steps of any chemical reaction. Due to the lack of reported reactions for this compound, no such mechanistic studies are available.
Applications in Advanced Inorganic and Organometallic Synthesis
Role as a Precursor in Selenoxo Ligand Transfer Reactions
The transfer of a selenoxo (Se) ligand from a precursor molecule to another substrate is a fundamental process for synthesizing new selenium-containing compounds. Tetrafluoro(selenoxo)molybdenum is a potential agent for such reactions, analogous to the more extensively studied oxo and sulfido transfer reactions involving molybdenum complexes. nih.govrsc.org In these analogous reactions, molybdenum(VI) cis-dioxo complexes can catalyze the transfer of an oxygen atom, for example, from dimethylsulfoxide to triphenylphosphine. rsc.org The rate of this transfer is influenced by the electronic properties of the ligands attached to the molybdenum center. rsc.org
Similarly, the nucleophilic reactivity of oxo ligands in certain M(VI)O₃ groups (where M=Mo, W) has been investigated, showing they can be alkylated, silylated, and protonated. nih.gov These studies on oxo/sulfido substitution provide a useful framework for understanding the potential of this compound in Se-transfer chemistry, where the Mo=Se unit would be transferred to an organic or inorganic substrate, although specific studies detailing these transfers with MoSeF₄ are not broadly available. The principle relies on the nucleophilic attack on the selenium atom or electrophilic activation of the Mo=Se bond.
Utilization in the Synthesis of Novel Molybdenum Clusters and Frameworks
Molybdenum selenide (B1212193) clusters are of significant interest for their electronic and catalytic properties. A key strategy for their synthesis involves the "excision" of pre-formed cluster cores from solid-state phases. researchgate.net For instance, the {Mo₆Se₈} cluster core can be excised from the Chevrel phase Mo₆Se₈ by reacting it with potassium cyanide (KCN) at high temperatures (650 °C). researchgate.net This process yields the molecular cluster anion [Mo₆Se₈(CN)₆]⁷⁻, which can be subsequently oxidized to [Mo₆Se₈(CN)₆]⁶⁻. researchgate.net These species have been isolated and characterized as crystalline salts. researchgate.net
While not starting directly from this compound, this methodology highlights a synthetic route to complex molybdenum-selenium frameworks. MoSeF₄ can be envisioned as a molecular precursor for building smaller, discrete molybdenum-selenium clusters through controlled reactions where the fluoride (B91410) ligands are substituted by other bridging or terminal ligands, leading to novel structural motifs. The study of molybdenum sulfide (B99878) clusters, such as [Mo₃S₄]⁴⁺ and [Mo₃S₁₃]²⁻, which serve as models for catalyst active sites, further underscores the importance of developing synthetic routes to analogous selenium-containing clusters. arxiv.org
Table 1: Examples of Synthesized Molybdenum Selenide Clusters This table is interactive and can be sorted by clicking on the headers.
| Cluster Anion | Precursor Material | Synthetic Method | Reference |
|---|---|---|---|
| [Mo₆Se₈(CN)₆]⁷⁻ | Mo₆Se₈ (Chevrel Phase) | Excision with KCN at 650 °C | researchgate.net |
Pathways to Functional Materials via Precursor Decomposition or Transformation
The generation of functional materials from molecular precursors is a cornerstone of modern materials science. Metal-Organic Frameworks (MOFs), for example, are widely used as versatile precursors or sacrificial templates to prepare functional materials like metal oxides or sulfides for energy applications. researchgate.net These transformations are typically achieved through processes such as controlled thermal treatment (pyrolysis or calcination) in specific atmospheres. researchgate.net
Following this principle, this compound, due to its volatility and reactive nature, holds potential as a precursor for the synthesis of molybdenum selenide (MoSe₂) thin films or nanoparticles. Pathways could include:
Chemical Vapor Deposition (CVD): Where MoSeF₄ vapor is decomposed on a heated substrate, potentially with a co-reactant, to deposit a thin film of MoSe₂.
Solvothermal Synthesis: Decomposition or reaction of MoSeF₄ in a high-boiling point solvent to yield nanocrystalline MoSe₂.
Template-Directed Synthesis: Using porous templates to control the morphology of the resulting molybdenum selenide material upon decomposition of the precursor.
These methods leverage the controlled breakdown of the molecular precursor to form solid-state materials with desirable properties for applications in electronics and catalysis.
Stereoselective Transformations Facilitated by Molybdenum Selenoxo Species
Molybdenum complexes are known catalysts for a variety of organic transformations, including oxidation reactions. In some cases, the ligand environment around the metal center can induce stereoselectivity, favoring the formation of one stereoisomer over another. For instance, electronic effects in certain molybdenum(VI) complexes are known to influence the rates of atom transfer reactions, a key step in many catalytic cycles. rsc.org
While the broader class of molybdenum complexes has been explored in catalysis, specific examples of stereoselective transformations directly facilitated by this compound are not widely documented in available research. However, the potential for such applications exists. The defined, pseudo-tetrahedral or square pyramidal geometry of MoSeF₄ and its derivatives could, in principle, create a chiral environment upon coordination to a substrate or through interaction with chiral ligands. This could pave the way for stereoselective processes such as selenations or oxidative cyclizations, though this remains an area for future investigation.
Catalytic Applications and Mechanistic Insights
Involvement in Oxidation/Reduction Catalysis
There are no available reports on Tetrafluoro(selenoxo)molybdenum's efficacy or role as a catalyst in oxidation or reduction reactions. While the redox behavior of molybdenum-based catalysts is a subject of considerable research, particularly concerning the influence of the molybdenum oxidation state on reactivity researchgate.net, this has not been extended to MoSeF₄. For comparison, various oxomolybdenum(VI) compounds are known to catalyze selective oxidation reactions, and lower-valent molybdenum-sulfur complexes are active in hydrogenation nih.gov.
The concept of chalcogen atom transfer is well-established, with many studies focusing on oxygen transfer reactions catalyzed by molybdenum complexes nih.gov. The kinetics and mechanisms of sulfur and selenium atom transfer have also been investigated in other metallic systems rsc.org. However, there is no specific research detailing the participation of this compound in such reactions, either as a reactant or a catalyst for selenium transfer.
The activation of small, inert molecules is a critical area of catalysis research. While some molybdenum complexes are investigated for their potential in this area, there is no literature available that describes the interaction or catalytic activation of molecules such as carbon dioxide (CO₂) or nitrogen (N₂) by this compound.
Heterogenization Strategies for Catalytic Systems
Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a common strategy to improve catalyst reusability and stability. Techniques often involve grafting catalysts onto materials like mesoporous silica (B1680970) (MCM-41) or incorporating them into metal-organic frameworks (MOFs) researchgate.netrsc.org. No studies have been published regarding the application of these or any other heterogenization strategies to this compound.
Elucidation of Catalytic Cycles and Rate-Determining Steps
Understanding the catalytic cycle and identifying the rate-determining step are fundamental to optimizing catalytic processes mdpi.comresearchgate.net. For many catalytic reactions involving molybdenum complexes, detailed mechanistic pathways have been proposed and studied researchgate.net. However, in the absence of any known catalytic activity for this compound, no such cycles or kinetic analyses have been reported.
Influence of Coordination Environment on Catalytic Activity and Selectivity
The coordination environment, including the nature of the ligands surrounding the metal center, profoundly influences a catalyst's activity and selectivity nih.gov. Studies on other molybdenum systems, such as those with picolinic acid or tris(pyrazolyl)methane ligands, demonstrate significant ligand effects on catalytic performance nih.govunl.pt. The specific influence of the tetrafluoro and selenoxo coordination environment in MoSeF₄ on any potential catalytic activity remains an unexplored area of research.
Interactions with Other Chemical Species and Coordination Environments
Solvation Effects and Spectroscopic Signatures in Different Media
The interaction of a solute with a solvent, known as solvation, can lead to changes in the electronic absorption or emission spectra of the compound, a phenomenon called solvatochromism. nih.gov The extent of these spectral shifts provides insight into the intermolecular interactions between the solute and solvent molecules. nih.gov Factors such as solvent polarity, dielectric constant, and refractive index play a significant role in these processes. nih.gov
For a molecule like Tetrafluoro(selenoxo)molybdenum, dissolution in various solvents would likely influence its spectroscopic signatures, particularly the vibrational frequencies of the Molybdenum-Selenium (Mo=Se) and Molybdenum-Fluorine (Mo-F) bonds. The polarity of the solvent could affect the electron distribution within the MoSeF₄ molecule.
Interaction with Solid Surfaces and Surface Chemistry (e.g., adsorption, reactivity)
The study of how molecules interact with solid surfaces is crucial for applications in catalysis, sensing, and materials science. rsc.orgnih.govrsc.org These interactions can range from physisorption, governed by weaker van der Waals forces, to chemisorption, which involves the formation of chemical bonds with the surface.
There is a lack of specific research on the adsorption or surface reactivity of this compound. However, research on related molybdenum species provides a framework for understanding potential interactions. For example, studies on the adsorption of molybdate (B1676688) (MoO₄²⁻) and tetrathiomolybdate (B108656) (MoS₄²⁻) on pyrite (B73398) (FeS₂) surfaces show that both species adsorb strongly, with the nature of the interaction (labile vs. strong inner-sphere complexes) depending on the species. nih.gov Adsorption was found to follow a Langmuir isotherm, with surface site density varying with pH. nih.gov
The surface chemistry of MoSeF₄ would likely be dictated by the reactivity of the molybdenum center and the selenido and fluoro ligands. Interactions could occur with various surfaces, such as metal oxides or sulfide (B99878) minerals. The Lewis acidic nature of the molybdenum center could facilitate interactions with basic sites on a surface. Experimental techniques such as X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) would be essential to characterize the adsorbed species and the energetics of the interaction.
Supramolecular Assembly and Non-Covalent Interactions (e.g., Chalcogen Bonding)
Supramolecular assembly refers to the organization of molecules into larger, ordered structures through non-covalent interactions. taylorandfrancis.com A key non-covalent interaction relevant to this compound is the chalcogen bond. A chalcogen bond is a net attractive interaction between an electrophilic region on a covalently-bonded chalcogen atom (like selenium) and a nucleophilic region on another molecule. mdpi.com
The selenium atom in MoSeF₄, bonded to highly electronegative fluorine atoms and a molybdenum center, is expected to have an electrophilic region (a σ-hole), making it a potential chalcogen bond donor. mdpi.comnih.gov It could form chalcogen bonds with Lewis bases, such as oxygen- or nitrogen-containing molecules. mdpi.comnih.gov Computational studies on related molecules like selenium tetrafluoride (SeF₄) interacting with oxygen-bearing Lewis bases show interaction energies ranging from -5.25 to -11.16 kcal/mol. nih.gov These interactions are primarily stabilized by orbital interactions, specifically the transfer of electron density from the lone pair of the Lewis base to the σ*(Se–F) antibonding orbitals of the selenium compound. mdpi.comnih.gov
While direct evidence for supramolecular assemblies of MoSeF₄ driven by chalcogen bonding is not documented, the principles governing such interactions in other selenium compounds are well-established. mdpi.comnih.gov The formation of these non-covalent bonds could lead to the self-assembly of MoSeF₄ into one-, two-, or three-dimensional networks, influencing its solid-state structure and material properties. The strength and directionality of these chalcogen bonds would be key factors in determining the final supramolecular architecture. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of New Synthetic Routes and High-Yield Preparations
The development of efficient and scalable synthetic methodologies is paramount for the comprehensive study and potential application of any new chemical entity. While initial syntheses provide proof of concept, future research must focus on optimizing these processes.
Current synthetic approaches to related molybdenum chalcogenide and halide compounds often involve high-temperature reactions or the use of specialized reagents. For instance, the synthesis of molybdenum diselenide (MoSe2) has been achieved through various methods, including chemical vapor deposition and sonochemical reactions involving precursors like Mo(CO)6 and elemental selenium. researchgate.net Similarly, molybdenum disulfide (MoS2) nanoparticles have been synthesized via a low-temperature chemical solution reaction between Mo(CO)6 and sulfur in an organic solvent. rsc.org
Future efforts in the synthesis of tetrafluoro(selenoxo)molybdenum should aim to:
Develop lower-temperature synthetic routes: This would not only be more energy-efficient but could also provide better control over product formation and reduce the likelihood of side reactions or decomposition.
Investigate alternative precursors: Exploring a wider range of molybdenum, selenium, and fluorine sources could lead to more efficient and cost-effective synthetic pathways.
Employ novel synthetic techniques: Techniques such as solvothermal synthesis, microwave-assisted synthesis, and chemical vapor deposition, which have been successful for other molybdenum compounds, could be adapted for the high-yield production of this compound. researchgate.net The sol-gel synthesis method, which has been used to create monolithic molybdenum trioxide aerogels and xerogels, could also be explored. dtic.mil
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Method | Potential Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Solid-State Reaction | MoF4, Se | Simplicity of reactants | High temperatures, poor control over stoichiometry |
| Gas-Phase Reaction | MoF6, H2Se | Potential for high purity | Handling of toxic and corrosive gases |
| Solution-Phase Reaction | MoCl5, Na2SeO3, Fluorinating agent | Milder reaction conditions | Complex reaction pathways, solvent effects |
| Chemical Vapor Deposition | Volatile Mo and Se fluorides | Thin film and nanomaterial synthesis | Requires specialized equipment |
Development of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactivity
Understanding the reactivity of this compound is crucial for its potential applications. The development and application of advanced spectroscopic techniques will be instrumental in elucidating reaction mechanisms and identifying transient intermediates.
While traditional spectroscopic methods provide valuable structural information, real-time monitoring techniques can offer dynamic insights into chemical transformations. For instance, online High-Performance Liquid Chromatography (HPLC) has been used for the real-time monitoring of solid-liquid slurries in chemical synthesis. nih.gov Furthermore, probe-type fluorescence detection systems have been developed for the remote monitoring of fluorescent chemical reactions. nih.gov
Future research should focus on:
In-situ Spectroscopy: Techniques such as in-situ infrared (IR) and Raman spectroscopy can be employed to monitor changes in the vibrational modes of the Mo=Se and Mo-F bonds during reactions, providing direct evidence of bond-breaking and bond-forming processes.
Rapid-Scan Techniques: For fast reactions, techniques like stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection can be used to capture the kinetics and mechanism of reactions involving this compound.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic signatures of potential intermediates and transition states, aiding in the interpretation of experimental data.
Integration into Multicomponent Catalytic Systems
Molybdenum complexes are known to exhibit diverse catalytic activities. aip.orgscripps.edu For example, dioxomolybdenum complexes have been shown to catalyze the deoxydehydration (DODH) reaction, converting vicinal diols into olefins. rsc.org Molybdenum(VI) dioxide complexes have also been developed for the catalytic formation of oxazolines and thiazolines. nih.gov The unique electronic properties of the selenoxo and fluoro ligands in this compound suggest its potential as a catalyst or catalyst precursor.
Future research in this area should explore:
Homogeneous Catalysis: Investigating the catalytic activity of this compound in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The reaction of mesityl isoselenocyanate with molybdenum alkylidynes has provided structurally characterized examples of mononuclear selenoaroyl complexes, which can be obtained from elemental selenium with a catalytic amount of mesityl isocyanide. nih.govresearchgate.net
Heterogeneous Catalysis: Supporting this compound on high-surface-area materials like mesoporous silica (B1680970) or carbon to create robust and recyclable heterogeneous catalysts. Molybdenum complexes supported on MCM-41 have been shown to catalyze the epoxidation of olefins.
Multicomponent Systems: Integrating this compound into multicomponent catalytic systems where it can act synergistically with other catalytic species to enhance reaction efficiency and selectivity.
Theoretical Prediction of Novel Molybdenum Selenoxo Architectures with Tailored Reactivity
Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) has been successfully used to study the thermochemistry of molybdenum compounds and to investigate the structure of molybdenum oxide species on silica surfaces. researchgate.net First-principles calculations have also been employed to investigate the structural, elastic, and electronic properties of molybdenum sulfides. researchgate.net
For this compound and related compounds, theoretical studies can:
Predict Novel Structures: Computational methods can be used to predict the stability and electronic properties of new molybdenum selenoxo architectures with varying fluorine content or different ligand environments.
Elucidate Reaction Mechanisms: DFT calculations can map out the potential energy surfaces of reactions involving this compound, providing insights into reaction pathways and the nature of transition states. acs.org
Tailor Reactivity: By understanding the structure-property relationships through computational studies, it may be possible to design novel molybdenum selenoxo complexes with tailored reactivity for specific catalytic applications.
Potential for Applications in Quantum Information Science or Advanced Sensing (speculative, based on advanced material research)
The unique electronic and structural properties of molybdenum compounds make them interesting candidates for exploration in emerging technological fields. For instance, molybdenum disulfide (MoS2) quantum dots have been investigated for applications in chemical sensing and bioimaging. mdpi.comrsc.org Molybdenum-based materials are also being explored for gas sensing applications due to their tunable physicochemical properties. elsevierpure.com
While highly speculative at this stage, future research could investigate the potential of this compound in:
Quantum Information Science: The presence of a heavy element like molybdenum could lead to significant spin-orbit coupling effects, which are of interest for quantum computing applications. The iron-molybdenum cofactor (FeMoco) is a well-known molecule of interest in this field. pennylane.ai
Advanced Sensing: The reactivity of the Mo=Se bond towards specific analytes could be exploited for the development of novel chemical sensors. Molybdenum dichalcogenides are being studied for their potential in environmental chemical sensing. nih.gov An electrochemical sensor based on a chalcogenide molybdenum disulfide-gold-silver nanocomposite has been developed for the detection of hydrogen peroxide. mdpi.com The sensitivity of molybdenum disulfide thin films to ammonia (B1221849) has also been demonstrated. researchgate.net
It is important to emphasize that these potential applications are currently speculative and would require significant fundamental research to be realized.
Q & A
Basic: What synthetic methodologies are recommended for Tetrafluoro(selenoxo)molybdenum, and how can purity be validated?
Answer:
Synthesis typically involves high-temperature fluorination of molybdenum precursors with selenium tetrafluoride (SeF₄) under inert atmospheres. Purity validation requires a combination of techniques:
- Elemental analysis to confirm stoichiometry.
- Nuclear Magnetic Resonance (NMR) for fluorine environments (¹⁹F NMR).
- X-ray crystallography to resolve molecular geometry .
- Mass spectrometry to detect impurities or byproducts.
For selenium-containing intermediates, ensure rigorous exclusion of moisture to prevent hydrolysis, referencing SeF₄ handling protocols .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Raman spectroscopy identifies vibrational modes of Mo-Se and Mo-F bonds, critical for structural confirmation .
- X-ray diffraction (XRD) resolves bond lengths and angles, particularly for selenium coordination geometry. For unstable intermediates, low-temperature crystallography is recommended .
- Electron Paramagnetic Resonance (EPR) can probe paramagnetic states if the compound exhibits unpaired electrons.
Advanced: How can density-functional theory (DFT) be optimized to model the electronic structure of this compound?
Answer:
- Use hybrid functionals like B3LYP or M06, which incorporate exact exchange to improve accuracy for transition metals .
- Include relativistic effects (e.g., ZORA approximation) due to molybdenum’s heavy atom nature.
- Validate results against experimental Raman or XRD data to calibrate basis sets (e.g., def2-TZVP for Mo/Se) .
- Analyze frontier molecular orbitals to predict reactivity, focusing on fluorine and selenium ligand contributions.
Advanced: What experimental design considerations are critical for studying this compound’s reactivity in high-temperature applications?
Answer:
- Sensitivity analysis : Prioritize configurations with high (neutron multiplication factor) to maximize measurable outcomes in nuclear applications .
- Uncertainty quantification : Use Monte Carlo methods to assess manufacturing tolerances (e.g., foil thickness) and their impact on reactivity .
- Controlled atmosphere chambers prevent fluorine or selenium volatilization at elevated temperatures.
Safety: What protocols are essential for safe handling of this compound in laboratories?
Answer:
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, face shields, and fluoropolymer lab coats to mitigate skin/eye exposure risks .
- Ventilation : Use fume hoods rated for HF and SeF₄ byproducts.
- Emergency procedures : Immediate flushing with water for skin/eye contact and avoid inducing vomiting if ingested .
- Storage : Inert gas-purged desiccators to prevent hydrolysis.
Advanced: How does fluorination influence the catalytic properties of this compound compared to non-fluorinated analogues?
Answer:
- Fluorine’s electronegativity increases Lewis acidity at the molybdenum center, enhancing oxidative catalysis (e.g., epoxidation).
- Steric effects from fluorine ligands can restrict substrate access, altering selectivity. Compare with MoO₃ using kinetic studies under identical conditions .
- Computational modeling (DFT) can quantify charge redistribution at active sites .
Data Analysis: How should researchers resolve discrepancies in thermodynamic data from different computational models?
Answer:
- Benchmarking : Compare multiple functionals (e.g., PBE vs. B3LYP) against experimental enthalpy of formation or bond dissociation energies .
- Error decomposition : Isolate contributions from basis set incompleteness, relativistic effects, or exchange-correlation approximations .
- Collaborative validation : Cross-check with coupled-cluster (CCSD(T)) calculations where feasible.
Advanced: What role does selenium’s chalcogen character play in the redox behavior of this compound?
Answer:
- Selenium’s polarizable lone pairs stabilize high oxidation states (e.g., Mo(VI)), enabling reversible redox transitions.
- Compare with sulfur analogues using cyclic voltammetry to quantify selenium’s impact on reduction potentials .
- X-ray Absorption Near Edge Structure (XANES) can probe selenium’s oxidation state during catalytic cycles.
Methodological: How can isotopic labeling (e.g., ⁹⁵Mo) advance mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
